

Application Notes and Protocols for SAR405 in Autophagy Inhibition

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Compound of Interest

Compound Name: Sar405

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These application notes provide a comprehensive guide to utilizing **SAR405**, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), VPS34, for the optimal inhibition of autophagy in a research setting. Detailed protocols for determining the optimal treatment time and for assessing autophagy inhibition are included.

Introduction

SAR405 is a first-in-class, ATP-competitive inhibitor of VPS34 with high selectivity, making it a valuable tool for studying the role of autophagy in various physiological and pathological processes.^{[1][2][3][4][5]} VPS34 is a crucial component of the machinery that initiates the formation of autophagosomes.^{[1][2][3]} By inhibiting VPS34, **SAR405** effectively blocks the early stages of autophagy.^{[1][3][4]} These notes offer guidance on the effective use of **SAR405** and provide protocols for key experimental assays.

Mechanism of Action

SAR405 targets the ATP-binding pocket of VPS34, inhibiting its lipid kinase activity.^{[3][5]} This prevents the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore, a critical step for the recruitment of downstream autophagy-related (ATG) proteins and the subsequent elongation and closure of the autophagosome. The inhibition of VPS34 by **SAR405** leads to a dose-dependent reduction in autophagosome formation and a blockage of the autophagic flux.^{[1][6]}

Quantitative Data Summary

The following tables summarize the reported quantitative data for **SAR405** in various assays and cell lines.

Table 1: In Vitro and Cellular IC50 Values for **SAR405**

Assay Type	Target/Cell Line	IC50 Value	Reference
In vitro enzyme assay	Recombinant human VPS34	1.2 nM	[7]
GFP-FYVE cellular assay	HeLa cells	27 nM	[4]
Autophagosome formation (starvation-induced)	GFP-LC3 HeLa cells	419 nM	[1][6][7]
Autophagosome formation (mTOR inhibition-induced)	GFP-LC3 H1299 cells	42 nM	[1][8]

Table 2: Synergistic Antiproliferative Effects of **SAR405** with Everolimus

Cell Line	SAR405 IC40 (single agent)	Everolimus IC40 (single agent)	SAR405 IC40 (in combination)	Everolimus IC40 (in combination)	Fold Reduction	Reference
H1299	6,039 nM	30 nM	380 nM	1.8 nM	18-fold (SAR405), 19-fold (Everolimus)	[8]
ACHN	20,816 nM	46 nM	Not specified	2.1 nM	Not specified (SAR405), 30-fold (Everolimus)	[8]
786-O	8,091 nM	1.8 nM	Not specified	0.4 nM	Not specified (SAR405), 4-fold (Everolimus)	[8]

Experimental Protocols

Protocol 1: Determining Optimal Treatment Time of SAR405 for Autophagy Inhibition via Time-Course Analysis of LC3-II Turnover

This protocol outlines a time-course experiment to identify the optimal duration of **SAR405** treatment for maximal inhibition of autophagy, as measured by the conversion of LC3-I to LC3-II.

Materials:

- Cell line of interest (e.g., HeLa, H1299)
- Complete cell culture medium
- Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)
- **SAR405** (stock solution in DMSO)
- Lysosomal inhibitors (e.g., Bafilomycin A1 or a cocktail of E64d and Pepstatin A)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against LC3
- Primary antibody for a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Seeding: Plate cells in multiple wells of a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
- Autophagy Induction:

- To induce autophagy by starvation, replace the complete medium with starvation medium.
- Alternatively, to induce autophagy via mTOR inhibition, treat cells with a known mTOR inhibitor (e.g., rapamycin or everolimus) in complete medium.
- **SAR405 Treatment:**
 - Concurrently with autophagy induction, treat the cells with a predetermined concentration of **SAR405** (based on IC50 values, e.g., 1 μ M). Include a vehicle control (DMSO).
 - To measure autophagic flux, include a set of wells treated with a lysosomal inhibitor for the last 2-4 hours of the experiment, both with and without **SAR405**.
- Time Points: Harvest cells at various time points after treatment (e.g., 2, 4, 8, 12, 24 hours).
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add RIPA buffer to each well, scrape the cells, and collect the lysate.
 - Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Prepare protein samples and load equal amounts onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis and transfer to a PVDF membrane.
 - Block the membrane and then incubate with primary antibodies against LC3 and a loading control.
 - Wash and incubate with the appropriate HRP-conjugated secondary antibody.
 - Develop the blot using an ECL substrate and image the chemiluminescence.

- **Data Analysis:** Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II signal to the loading control. Plot the normalized LC3-II levels against time for both **SAR405**-treated and control groups. The optimal treatment time is the point at which the maximal inhibitory effect of **SAR405** on LC3-II levels is observed.

Protocol 2: Quantification of Autophagy Inhibition by SAR405 using GFP-LC3 Puncta Formation Assay

This protocol describes how to quantify the effect of **SAR405** on the formation of GFP-LC3 puncta, which represent autophagosomes.

Materials:

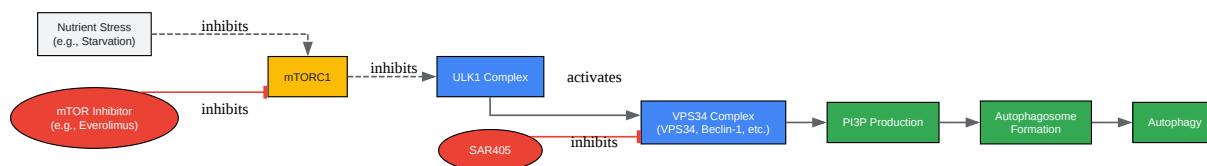
- Cells stably expressing GFP-LC3 (e.g., GFP-LC3-HeLa)
- Complete cell culture medium
- Starvation medium (EBSS) or mTOR inhibitor
- **SAR405** (stock solution in DMSO)
- 4% Paraformaldehyde (PFA) in PBS
- Hoechst 33342 or DAPI for nuclear staining
- Mounting medium
- Fluorescence microscope or high-content imaging system

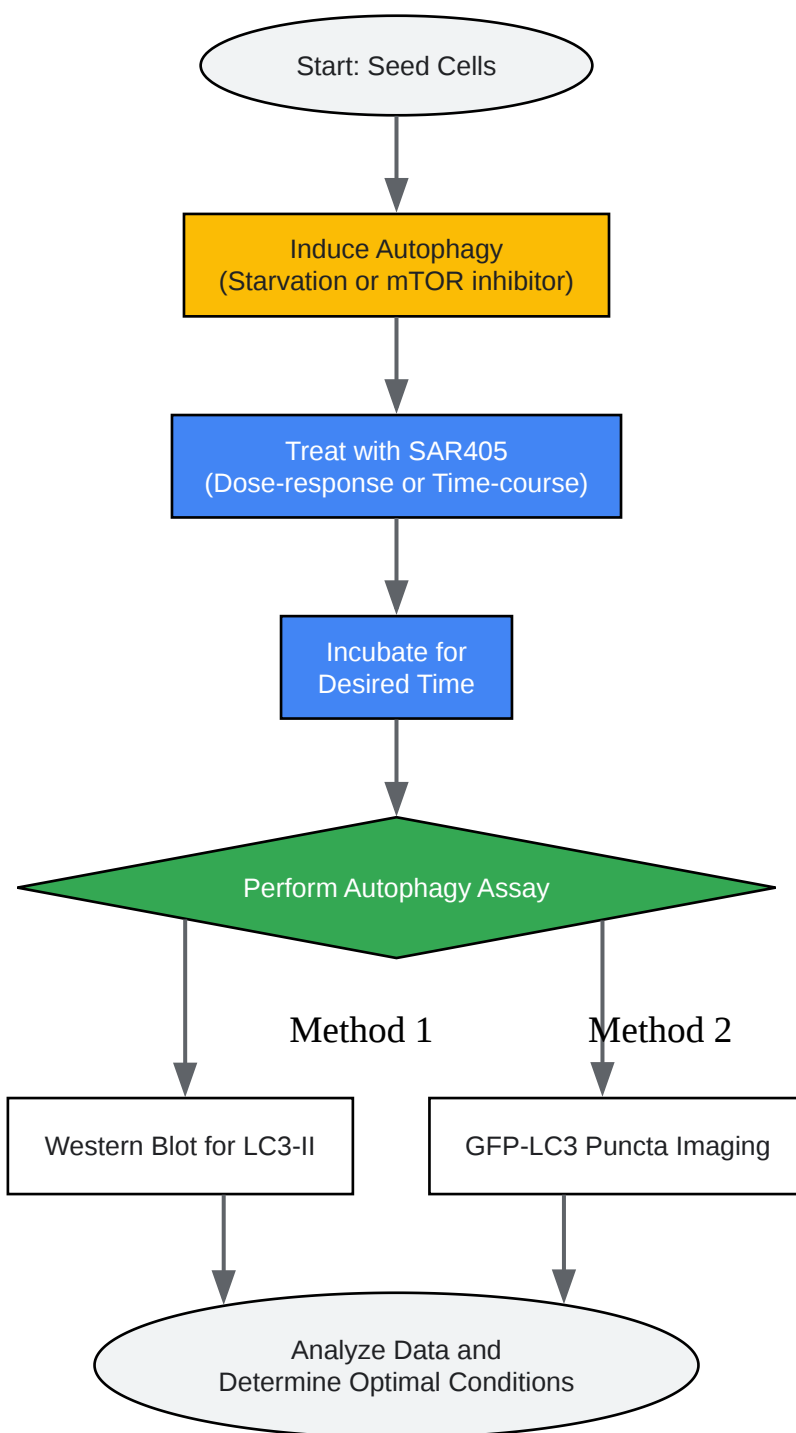
Procedure:

- **Cell Seeding:** Plate GFP-LC3 expressing cells on glass coverslips in a 24-well plate or in an imaging-compatible multi-well plate.
- **Treatment:**
 - Induce autophagy as described in Protocol 1.

- Treat cells with a range of **SAR405** concentrations (e.g., 10 nM to 10 μ M) or for different durations at a fixed concentration. Include a vehicle control.
- Fixation and Staining:
 - At the end of the treatment period, wash the cells with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash twice with PBS.
 - Stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.
 - Wash twice with PBS.
- Imaging:
 - Mount the coverslips onto glass slides with mounting medium.
 - Acquire images using a fluorescence microscope. Capture multiple random fields per condition.
- Image Analysis:
 - Quantify the number of GFP-LC3 puncta per cell.
 - Alternatively, determine the percentage of cells with a significant number of puncta (e.g., >5 puncta/cell).
 - Analyze a sufficient number of cells (e.g., >100) per condition to ensure statistical significance.

Visualizations





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References

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